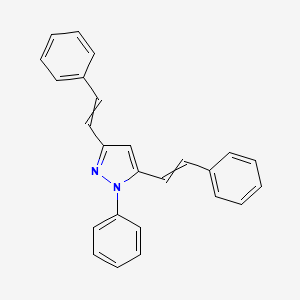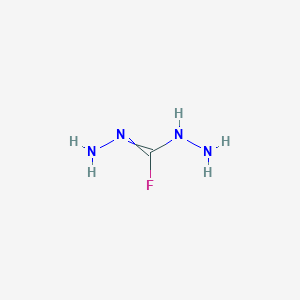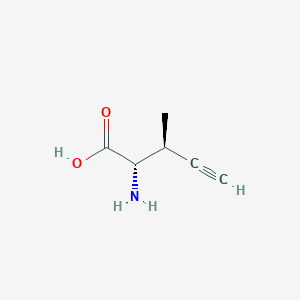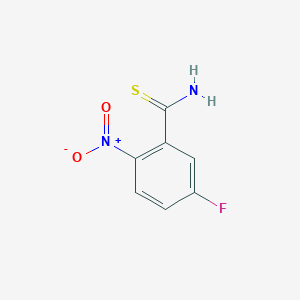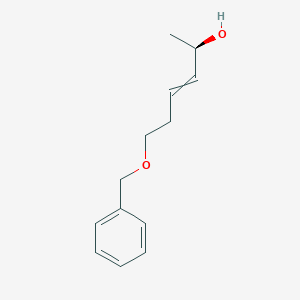
(2R)-6-(Benzyloxy)hex-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-6-(Benzyloxy)hex-3-en-2-ol: is an organic compound that belongs to the class of alcohols It features a benzyl ether group attached to a hexenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzylation of Hex-3-en-2-ol: The preparation of (2R)-6-(Benzyloxy)hex-3-en-2-ol can be achieved through the benzylation of hex-3-en-2-ol. This involves the reaction of hex-3-en-2-ol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reduction of Benzylated Hex-3-en-2-one: Another method involves the reduction of benzylated hex-3-en-2-one using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-6-(Benzyloxy)hex-3-en-2-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed:
Oxidation: Benzylated hex-3-en-2-one, benzylated hex-3-en-2-al.
Reduction: (2R)-6-(Benzyloxy)hexan-2-ol.
Substitution: Various benzyl ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2R)-6-(Benzyloxy)hex-3-en-2-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of (2R)-6-(Benzyloxy)hex-3-en-2-ol involves its interaction with specific enzymes or receptors in biological systems. The benzyl ether group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(2R)-6-(Methoxy)hex-3-en-2-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-6-(Ethoxy)hex-3-en-2-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
(2R)-6-(Phenoxy)hex-3-en-2-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: The presence of the benzyloxy group in (2R)-6-(Benzyloxy)hex-3-en-2-ol imparts unique chemical properties, such as increased hydrophobicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
847552-65-2 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(2R)-6-phenylmethoxyhex-3-en-2-ol |
InChI |
InChI=1S/C13H18O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-5,7-9,12,14H,6,10-11H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
ILDLXPGQBLILDA-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@H](C=CCCOCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C=CCCOCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
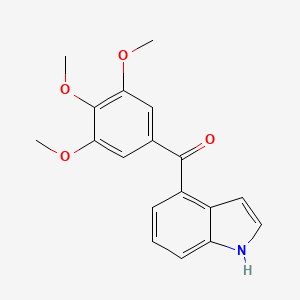
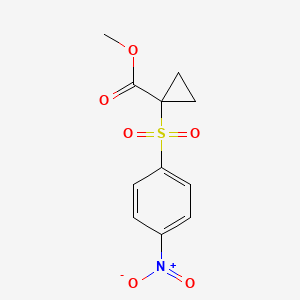
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
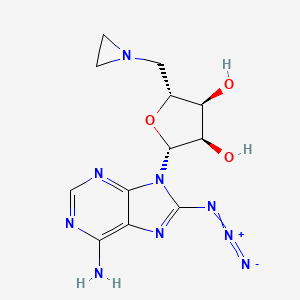
![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

